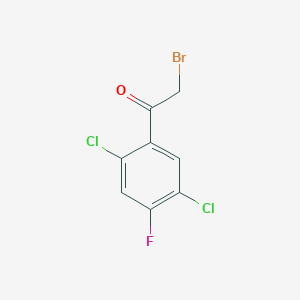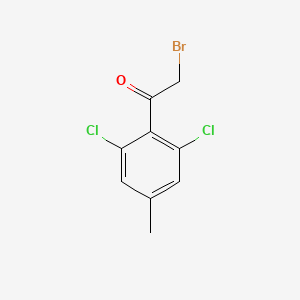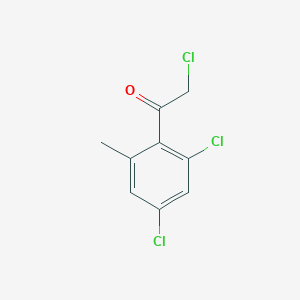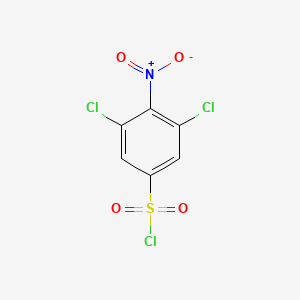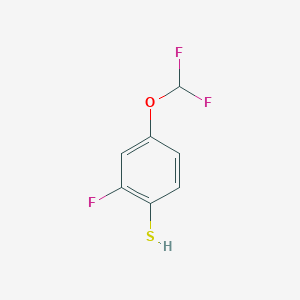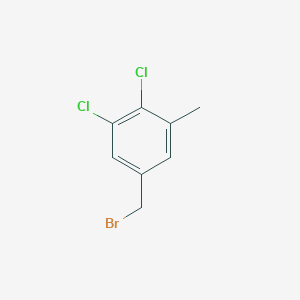
5-Difluoromethyl-2,3-dimethylanisole
Overview
Description
5-Difluoromethyl-2,3-dimethylanisole is a chemical compound with the molecular formula C10H12F2O and a molecular weight of 186.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethyl-2,3-dimethylanisole typically involves difluoromethylation processes. These processes are based on the formation of X–CF2H bonds, where X can be carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds . For example, difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, which is best applied to heteroaromatics .
Industrial Production Methods
Industrial production of this compound involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethyl-2,3-dimethylanisole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds . Other reagents include electrophilic, nucleophilic, and radical reagents used in difluoromethylation processes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation of C(sp2)–H bonds typically results in the formation of difluoromethylated heteroaromatics .
Scientific Research Applications
Chemistry: Used in the synthesis of difluoromethylated compounds, which are of pharmaceutical relevance.
Medicine: Used in the development of pharmaceutical compounds due to its unique chemical properties.
Industry: Used in process chemistry to streamline access to molecules of pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 5-Difluoromethyl-2,3-dimethylanisole involves the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . This compound acts as a hydrogen-bond donor, which is better than its methylated analogues . The molecular targets and pathways involved in its mechanism of action include the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Difluoromethyl-2,3-dimethylanisole include other difluoromethylated compounds such as:
Difluoromethylated heteroaromatics: These compounds are formed through difluoromethylation of C(sp2)–H bonds.
Difluoromethylated proteins: These compounds are formed through the precise site-selective installation of CF2H onto large biomolecules.
Uniqueness
The uniqueness of this compound lies in its ability to act as a better hydrogen-bond donor compared to its methylated analogues . This property makes it valuable in the development of pharmaceutical compounds and in the functionalization of large biomolecules .
Properties
IUPAC Name |
5-(difluoromethyl)-1-methoxy-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-8(10(11)12)5-9(13-3)7(6)2/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIWUGTLSWYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)OC)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



